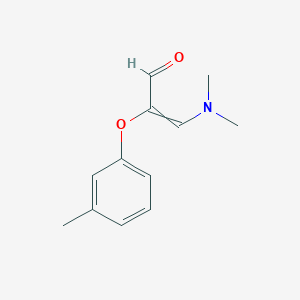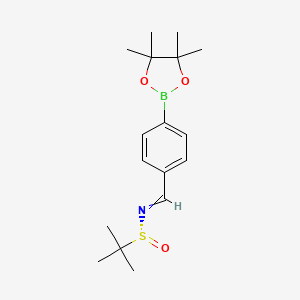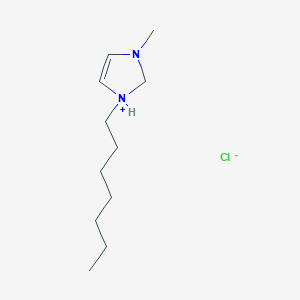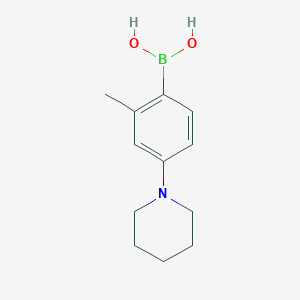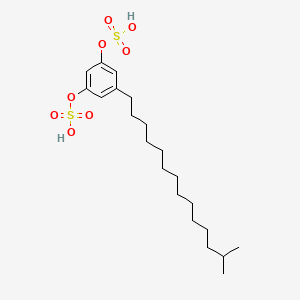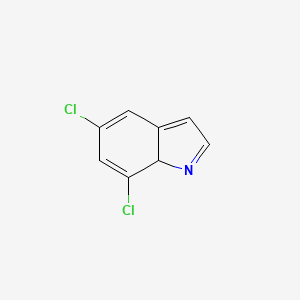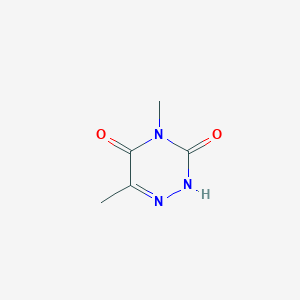
Benzoic acid, 4-methyl-, 2-oxopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-methyl-, 2-oxopropyl ester: is an organic compound that belongs to the ester family Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and 2-oxopropyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-methyl-, 2-oxopropyl ester typically involves the esterification reaction between benzoic acid and 2-oxopropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of byproducts, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, 4-methyl-, 2-oxopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 2-oxopropyl alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products Formed:
Hydrolysis: Benzoic acid and 2-oxopropyl alcohol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-methyl-, 2-oxopropyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzoic acid, 4-methyl-, 2-oxopropyl ester involves its interaction with various molecular targets and pathways:
Antimicrobial Action: The ester disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Action: The ester induces apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: Another ester of benzoic acid, known for its pleasant fragrance and use in the flavor industry.
Ethyl benzoate: Similar to methyl benzoate but with a slightly different fragrance profile.
Propyl benzoate: Used in the fragrance industry and as a solvent.
Uniqueness: Benzoic acid, 4-methyl-, 2-oxopropyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Eigenschaften
CAS-Nummer |
101395-48-6 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-oxopropyl 4-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)14-7-9(2)12/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
DWTFRKVZUQWJCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


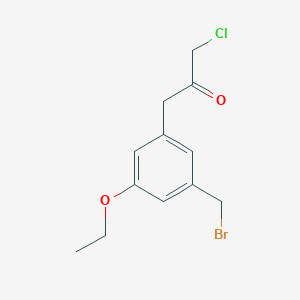

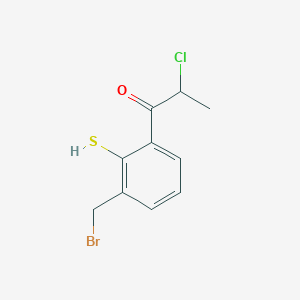
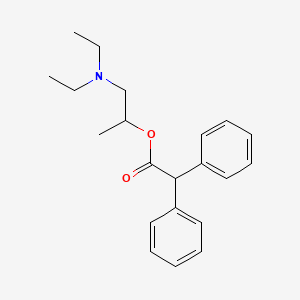
![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)
